2-(3-Bromo-5-chloro-2-hydroxyphenyl)acetic acid
Description
Properties
Molecular Formula |
C8H6BrClO3 |
|---|---|
Molecular Weight |
265.49 g/mol |
IUPAC Name |
2-(3-bromo-5-chloro-2-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H6BrClO3/c9-6-3-5(10)1-4(8(6)13)2-7(11)12/h1,3,13H,2H2,(H,11,12) |
InChI Key |
JFSOJWGGEFBZHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=O)O)O)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-Bromo-5-chlorophenol Intermediate
Since 3-Bromo-5-chlorophenol is a key intermediate, its efficient synthesis is critical.
Method A: Hydrolysis of Diazonium Salts
A patented method (CN101735023B) describes hydrolyzing diazonium salts in acidic medium to prepare 3-Bromo-5-chlorophenol with high purity and yield. The process involves:
- Diazotization of 3-amino-5-chlorophenol or related precursors in strong acidic aqueous solutions using sodium nitrite.
- Hydrolysis of the resulting diazonium salts under controlled temperature (80–120 °C) and acid concentration (30–60% sulfuric acid preferred).
- Extraction and purification steps yield the phenol intermediate.
This method is favored for industrial scalability due to low cost, ease of purification, and high productivity.
Method B: Bromination of 5-Chloro-2-hydroxyacetophenone
Another approach involves brominating 5-chloro-2-hydroxyacetophenone in acetic acid to introduce the bromine substituent at the 3-position. Aluminum(III) chloride is used as a catalyst at elevated temperatures (~135 °C). The product, 3-bromo-5-chloro-2-hydroxyacetophenone, is obtained in approximately 77% yield after purification by silica gel chromatography.
This intermediate can be further transformed into the target acetic acid derivative.
Conversion to 2-(3-Bromo-5-chloro-2-hydroxyphenyl)acetic Acid
The acetophenone intermediate (3-bromo-5-chloro-2-hydroxyacetophenone) undergoes side-chain oxidation or carboxylation to convert the methyl ketone group into an acetic acid moiety.
Common oxidation methods include:
- Use of strong oxidants such as potassium permanganate or chromium-based reagents under controlled conditions.
- Alternatively, halogenated acetophenones can be converted via haloform reaction to the corresponding carboxylic acid.
The reaction conditions must be optimized to preserve the halogen and hydroxyl substituents on the aromatic ring.
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination of 5-chloro-2-hydroxyacetophenone | Aluminum(III) chloride, 135 °C, acetic acid solvent | 77 | Requires chromatographic purification |
| Diazotization and hydrolysis to 3-bromo-5-chlorophenol | Sodium nitrite, strong acid (H2SO4), 0–10 °C (diazotization), 80–120 °C (hydrolysis) | High (not specified) | Industrially scalable, low cost |
| Oxidation of acetophenone to acetic acid derivative | Potassium permanganate or equivalent oxidant, controlled temperature | Moderate to high | Conditions must avoid dehalogenation |
The diazonium salt hydrolysis method for 3-bromo-5-chlorophenol offers advantages in raw material availability, cost, and scalability compared to older methods involving ozonolysis or complex substitutions.
Bromination of 5-chloro-2-hydroxyacetophenone is a straightforward method with good yields, but requires careful control of reaction conditions and purification.
Oxidation to the acetic acid derivative needs optimization to maintain halogen and hydroxyl integrity.
Overall, the multi-step synthesis is well-documented in patents and chemical literature, with emphasis on balancing yield, purity, and industrial feasibility.
The preparation of 2-(3-Bromo-5-chloro-2-hydroxyphenyl)acetic acid involves strategic halogenation, phenol formation via diazonium salt hydrolysis, and side-chain oxidation. The most reliable and scalable methods include:
Diazotization and hydrolysis of suitable aromatic amines to obtain 3-bromo-5-chlorophenol.
Bromination of 5-chloro-2-hydroxyacetophenone to introduce the bromine substituent.
Oxidation of the acetophenone intermediate to the acetic acid derivative.
These methods have been validated in research and patent literature, offering high yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-chloro-2-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The bromine and chlorine atoms can be reduced to form the corresponding hydroxyphenylacetic acid.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides under basic conditions.
Major Products Formed
Oxidation: Formation of 3-bromo-5-chloro-2-hydroxybenzoic acid.
Reduction: Formation of 3-chloro-2-hydroxyphenylacetic acid.
Substitution: Formation of various substituted phenylacetic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Bromo-5-chloro-2-hydroxyphenyl)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-chloro-2-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of halogen atoms (bromine and chlorine) and the hydroxyl group allows the compound to form hydrogen bonds and halogen bonds with biological macromolecules. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula : C₈H₆BrClO₃
- Molecular Weight : 265.49 g/mol
- CAS Number : 1021272-77-4
- Structure : Features a phenyl ring substituted with bromine (3-position), chlorine (5-position), and hydroxyl (2-position) groups, with an acetic acid side chain at the 2-position .
Synthesis: Prepared via regioselective bromination/chlorination of phenolic precursors, followed by functionalization with acetic acid groups.
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Structural Properties
Table 1: Substituent Comparison
Key Observations :
- Hydroxyl vs. Methoxy : The hydroxyl group in the target compound facilitates strong hydrogen bonding (e.g., O–H···O dimers in crystals), whereas methoxy groups in analogs like 2-(3-Bromo-4-methoxyphenyl)acetic acid adopt coplanar conformations with the ring, influencing electronic distribution .
- Halogen Effects : Bromine’s electron-withdrawing nature increases adjacent C–C–C bond angles (e.g., 121.5° in 2-(3-Bromo-4-methoxyphenyl)acetic acid vs. 118.2° for methoxy-substituted carbons) .
Key Observations :
- The absence of hazard data for the target compound suggests it may have lower acute toxicity compared to 2-(3-Bromo-5-chlorophenyl)acetic acid, which carries warnings for skin/eye irritation and respiratory toxicity .
- Storage conditions vary; some analogs require dry, room-temperature environments, while others lack specific guidelines .
Biological Activity
2-(3-Bromo-5-chloro-2-hydroxyphenyl)acetic acid is a halogenated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its antimicrobial properties, mechanisms of action, and relevant case studies.
The compound's structure is characterized by a bromo and chloro substitution on a phenolic ring, which significantly influences its reactivity and biological interactions. The molecular formula is C9H8BrClO3, with a molecular weight of approximately 251.5 g/mol.
Antimicrobial Activity
Research has indicated that 2-(3-Bromo-5-chloro-2-hydroxyphenyl)acetic acid exhibits significant antimicrobial properties. Various studies have evaluated its effectiveness against a range of pathogens, including bacteria and fungi.
Table 1: Antimicrobial Activity of 2-(3-Bromo-5-chloro-2-hydroxyphenyl)acetic Acid
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 0.0195 mg/mL | |
| Staphylococcus aureus | 0.0048 mg/mL | |
| Candida albicans | 0.039 mg/mL | |
| Fusarium oxysporum | 56.74 to 222.31 µM |
The compound has shown varying degrees of effectiveness against different strains, with particularly low MIC values indicating potent activity against E. coli and S. aureus.
The biological activity of 2-(3-Bromo-5-chloro-2-hydroxyphenyl)acetic acid can be attributed to several mechanisms:
- Electrophilic Interactions : The halogenated structure allows the compound to act as an electrophile, interacting with nucleophilic sites on proteins or enzymes within microbial cells.
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in microbial metabolism, thereby disrupting cellular functions.
- Cell Membrane Disruption : The compound's lipophilicity enables it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis .
Study on Antifungal Efficacy
A notable study investigated the antifungal properties of various halogenated phenolic compounds, including 2-(3-Bromo-5-chloro-2-hydroxyphenyl)acetic acid. Results indicated that compounds with similar structures exhibited excellent antifungal activity against Candida species with MIC values as low as 0.03 µg/mL .
SAR Studies
Structure-Activity Relationship (SAR) studies have been pivotal in understanding how modifications to the compound’s structure impact its biological activity. For instance, replacing bromine with other halogens like fluorine or chlorine was shown to affect both potency and selectivity against fungal strains .
Pharmacokinetics and Toxicology
Pharmacokinetic studies suggest that the bioavailability of 2-(3-Bromo-5-chloro-2-hydroxyphenyl)acetic acid is influenced by its lipophilicity and molecular weight, which affect absorption and distribution within biological systems.
Toxicological assessments indicate that while lower doses may enhance therapeutic effects, higher doses could lead to adverse effects, necessitating careful dosage optimization in potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
